
N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid is a derivative of L-2,4-diaminobutyric acid, an unnatural amino acid. This compound is characterized by the presence of two Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups attached to the alpha and gamma amino groups. It is commonly used in peptide synthesis due to its ability to introduce multiple functional groups into peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid typically involves the protection of the amino groups of L-2,4-diaminobutyric acid with Fmoc groups. The process generally includes:
Starting Material: L-2,4-diaminobutyric acid.
Protection of Amino Groups: The amino groups are protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc groups can be removed under basic conditions, allowing for further functionalization of the amino groups.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove Fmoc groups.
Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are frequently used in peptide coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound include peptides with multiple functional groups, which can be further modified for various applications.
Scientific Research Applications
N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialized peptides for use in biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc groups protect the amino groups during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc groups are removed, allowing the amino groups to participate in further reactions or modifications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Dab(Boc)-OH: Another derivative of L-2,4-diaminobutyric acid with a Boc (tert-butoxycarbonyl) protecting group.
Fmoc-Dap-OH: A similar compound with a different amino acid backbone.
Fmoc-Orn(Boc)-OH: Contains an ornithine backbone with Fmoc and Boc protecting groups.
Uniqueness
N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid is unique due to the presence of two Fmoc protecting groups, which allows for the introduction of multiple functional groups into peptides. This makes it particularly useful in the synthesis of complex peptides and proteins with specific functional requirements.
Properties
IUPAC Name |
2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZDIZDLDRWFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13398147.png)
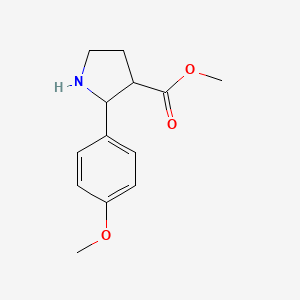
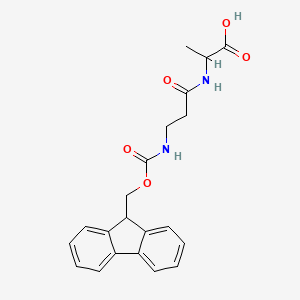

![2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid](/img/structure/B13398183.png)
![[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate](/img/structure/B13398190.png)
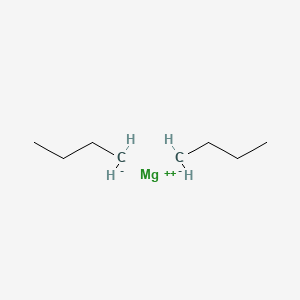
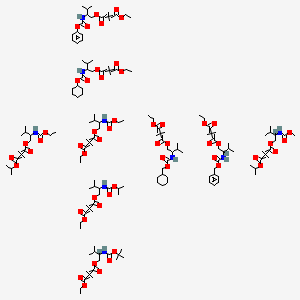
![5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid](/img/structure/B13398198.png)
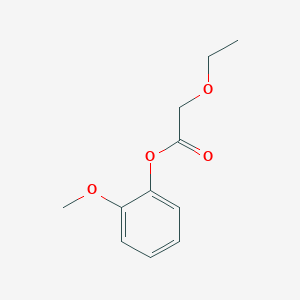
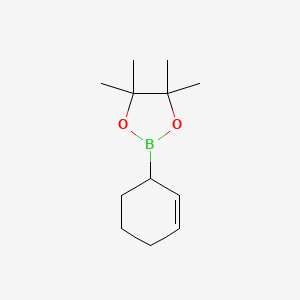
![Tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13398215.png)

![[3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;2-[3-[(9H-fluoren-9-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxyphenyl]ethyl 4-propylbenzoate;(4-propylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxybenzoate](/img/structure/B13398238.png)
